1-Hexylpiperidin-4-amine

Catalog No.
S8760201
CAS No.
M.F
C11H24N2
M. Wt
184.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexylpiperidin-4-amine

Product Name

1-Hexylpiperidin-4-amine

IUPAC Name

1-hexylpiperidin-4-amine

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C11H24N2/c1-2-3-4-5-8-13-9-6-11(12)7-10-13/h11H,2-10,12H2,1H3

InChI Key

ZRKJGYYOBCLVPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)N

1-Hexylpiperidin-4-amine (CAS: 725212-21-5) is an N-alkylated piperidine building block utilized in the synthesis of pharmaceutical active ingredients, particularly chemokine receptor (e.g., CX3CR1) antagonists [1]. Characterized by its pre-installed six-carbon hexyl chain and a primary reactive amine at the 4-position, this compound serves as a precursor for generating lipophilic amides. In procurement and process chemistry, its value lies in bypassing late-stage reductive amination or alkylation steps, thereby streamlining the synthesis of targeted immunomodulatory drug candidates while ensuring the required hydrophobic pocket engagement in target receptors [1].

Research Fit

Workflow Building block for CNS-penetrant candidate synthesis
Selection Hexyl chain supports higher lipophilicity over shorter N-alkyl analogs
Use context SAR-sensitive lead optimization; GPCR and enzyme inhibitor programs

Substituting 1-hexylpiperidin-4-amine with shorter-chain analogs, such as 1-methylpiperidin-4-amine or unsubstituted piperidin-4-amine, fundamentally alters both synthetic efficiency and final compound efficacy [1]. From a process perspective, utilizing unsubstituted piperidin-4-amine necessitates additional protection-deprotection cycles and a subsequent late-stage N-alkylation or reductive amination, which introduces yield-reducing byproducts and increases manufacturing step count. From a pharmacological perspective, the specific six-carbon alkyl chain is calibrated to occupy deep hydrophobic binding pockets in targets like the CX3CR1 receptor; substituting with shorter chains results in a loss of target affinity, shifting activity from the nanomolar to the micromolar range [1].

Substitution Risk

Lipophilicity mismatch
N-alkyl chain length markedly shifts logP; shorter-chain analogs may not achieve target membrane permeability.
Receptor affinity divergence
Published nanomolar affinities at H4 and M3 receptors depend on the hexyl group; unverified substitution may alter SAR outcomes.
Process chemistry variability
Lower boiling points of methyl/ethyl analogs can limit high-temperature solvent-free reaction conditions.

Direct Amide Coupling Efficiency vs. Multi-Step Alkylation

In the synthesis of pyrrolidin-3-ylacetic acid derivatives, utilizing 1-hexylpiperidin-4-amine allows for a direct, one-step PyBOP-mediated amide coupling, achieving conversion rates exceeding 80% in standard organic solvents without secondary amine manipulation [1]. Conversely, utilizing unsubstituted piperidin-4-amine requires a minimum three-step sequence (coupling, deprotection, and reductive amination with hexanal), which reduces the overall fragment installation yield by approximately 30-40% due to isolation losses and side reactions [1].

Evidence DimensionFragment Installation Step Count & Relative Yield
Target Compound Data1 Step (Direct PyBOP coupling), preserving >80% theoretical yield
Comparator Or BaselinePiperidin-4-amine: 3 Steps, ~40-50% overall yield
Quantified DifferenceEliminates 2 synthetic steps and improves overall fragment yield by ~30-40%
ConditionsStandard PyBOP/DMF amide coupling vs. protection/coupling/reductive amination sequence

Procuring the pre-alkylated hexyl building block drastically reduces process time, solvent waste, and yield attrition during API scale-up.

Lipophilicity
Reported
logP ~2.8 vs logP ~1.2 (methyl)
>1.5 log unit increase supports CNS penetration modeling.
Computed values; experimental verification recommended.

Hydrophobic Pocket Engagement in Chemokine Antagonists

Structure-activity relationship (SAR) data for CX3CR1 antagonists demonstrates that the N-alkyl chain length on the piperidine ring dictates receptor affinity [1]. The hexyl group in 1-hexylpiperidin-4-amine-derived amides specifically fills a defined lipophilic pocket within the receptor, yielding IC50 values in the low nanomolar range. Substituting this moiety with a 1-methylpiperidin-4-amine building block fails to provide sufficient hydrophobic contacts, resulting in a measured decrease in binding affinity [1].

Evidence DimensionTarget Receptor Affinity (IC50)
Target Compound DataLow nanomolar range (<10 nM) for hexyl-derived amides
Comparator Or Baseline1-Methylpiperidin-4-amine derivatives: Micromolar range (>1,000 nM)
Quantified Difference>100-fold enhancement in receptor binding affinity
ConditionsIn vitro CX3CR1 receptor binding assays for pyrrolidine-based antagonists

Selecting the exact hexyl-substituted analog is mandatory for achieving the required nanomolar potency in immunomodulatory drug development.

Boiling point & solubility
Class-level
BP 237 °C; Solubility 6.6 g/L
Higher boiling point may benefit solvent-free reactions.
Estimated comparator values; experimental validation advised.

Enhanced Lipophilicity for Homogeneous Coupling Reactions

The incorporation of the six-carbon hexyl chain increases the lipophilicity of the primary amine precursor compared to its shorter-chain counterparts [1]. This structural feature enhances the solubility of 1-hexylpiperidin-4-amine in moderately polar to non-polar organic solvent systems (such as DCM and DMF) used during amide couplings. In contrast, highly polar analogs like 1-methylpiperidin-4-amine partition poorly during aqueous workups, complicating phase separations and leading to measurable product loss [1].

Evidence DimensionOrganic Solvent Solubility & Workup Efficiency
Target Compound DataHigh solubility in standard coupling solvents; clean phase separation
Comparator Or Baseline1-Methylpiperidin-4-amine: Higher aqueous solubility, prone to product loss during aqueous washing
Quantified DifferenceSignificantly improved partition coefficient (LogP) facilitating >90% organic phase recovery
ConditionsAqueous workup following PyBOP-mediated amide coupling

Improved organic solubility streamlines downstream purification and minimizes product loss during the aqueous washing phases of large-scale synthesis.

Receptor affinity
Supporting
IC₅₀ 47 nM (H4R); Ki 4.80 nM (M3R)
Reported nanomolar affinities support SAR studies.
Direct comparator data not available; class-level inference.
GLS1 inhibitor
Reported
IC₅₀ 68 nM; >220-fold GLS2 selectivity
Hexyl scaffold linked to reported GLS1 inhibitor potency.
SAR exploration confirms chain-length sensitivity.

Synthesis of CX3CR1 Antagonists for Autoimmune Diseases

Directly utilizing 1-hexylpiperidin-4-amine as a building block for pyrrolidin-3-ylacetic acid derivatives capitalizes on its specific lipophilicity to achieve nanomolar receptor affinity in treatments for inflammatory bowel disease (IBD) and multiple sclerosis [1].

Lead Optimization in Medicinal Chemistry Libraries

Procuring this pre-alkylated amine allows medicinal chemists to generate lipophilic amide libraries without the bottleneck of late-stage reductive aminations, accelerating hit-to-lead timelines [1].

Scale-Up Manufacturing of Lipophilic Amide APIs

Employing 1-hexylpiperidin-4-amine in process chemistry reduces step count, improves overall yield, and simplifies aqueous workups during the bulk production of hydrophobic drug candidates compared to using unsubstituted piperidines [1].

Application Fit

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
N-alkyl chain lipophilicity
Blood-brain barrier permeability models
GLS1 inhibitor lead optimization
Hexyl-substituted scaffold potency
GLS1 enzyme inhibition assays
GPCR radioligand binding studies
Receptor affinity SAR context
In vitro binding assay reproducibility
Solvent-free synthesis protocols
Higher boiling point profile
Reaction temperature tolerance

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.193948774 g/mol

Monoisotopic Mass

184.193948774 g/mol

Heavy Atom Count

13

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